molecular formula C11H23N3 B1585671 1-[(1-Methylpiperidin-4-yl)methyl]piperazine CAS No. 496808-04-9

1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Cat. No.: B1585671
CAS No.: 496808-04-9
M. Wt: 197.32 g/mol
InChI Key: VGEQUMWEQWWIJT-UHFFFAOYSA-N
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Description

1-[(1-Methylpiperidin-4-yl)methyl]piperazine is a chemical compound with the molecular formula C11H23N3 It is a derivative of piperazine, featuring a methyl group on the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(1-Methylpiperidin-4-yl)methyl]piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperidin-4-ylmethylamine with piperazine under specific reaction conditions, such as heating in an inert atmosphere and using a suitable solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis. This involves the use of reactors and controlled environments to ensure the purity and yield of the final product. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methylpiperidin-4-yl)methyl]piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-[(1-Methylpiperidin-4-yl)methyl]piperazine has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can serve as a ligand for various biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

1-[(1-Methylpiperidin-4-yl)methyl]piperazine is similar to other piperazine derivatives, such as 1-(1-methylpiperidin-4-yl)piperazine and 1-methyl-4-piperidyl piperazine. its unique structural features, such as the presence of the methyl group, contribute to its distinct properties and applications.

Comparison with Similar Compounds

  • 1-(1-methylpiperidin-4-yl)piperazine

  • 1-methyl-4-piperidyl piperazine

  • Piperazine

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Properties

IUPAC Name

1-[(1-methylpiperidin-4-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEQUMWEQWWIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371720
Record name 1-[(1-methylpiperidin-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496808-04-9
Record name 1-[(1-Methyl-4-piperidinyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496808-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1-methylpiperidin-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496808-04-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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